REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[C:4]([Cl:10])[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(O)(=O)C>[C:12]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[C:4]([Cl:10])[C:3]=1[OH:11])(=[O:14])[CH3:13]
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Name
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Quantity
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4.8 g
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Type
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reactant
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Smiles
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NC1=C(C(=C(C(=C1)Cl)C)Cl)O
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after the initially exothermic reaction
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Type
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CUSTOM
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Details
|
The product was isolated by filtration
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Type
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CUSTOM
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Details
|
recrystallised from aqueous ethanol
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Reaction Time |
1 h |
Name
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|
Type
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|
Smiles
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C(C)(=O)NC1=C(C(=C(C(=C1)Cl)C)Cl)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |